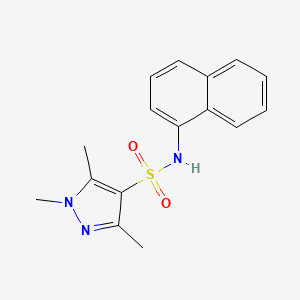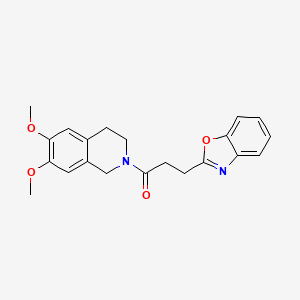![molecular formula C14H12ClN3O2 B7682786 5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide](/img/structure/B7682786.png)
5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of Janus kinase 3 (JAK3) and has been found to have significant immunosuppressive effects. In
Mechanism of Action
The mechanism of action of 5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide is through the inhibition of Janus kinase 3 (JAK3). JAK3 is a key enzyme involved in the signaling pathway of cytokines, which are important regulators of the immune system. By inhibiting JAK3, 5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide reduces the production of cytokines and thereby suppresses the immune response.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide are primarily related to its immunosuppressive effects. It has been found to reduce the production of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), and interleukin-6 (IL-6), as well as interferon-gamma (IFN-gamma). Additionally, it has been shown to reduce the proliferation of T-cells and B-cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide for lab experiments is its specificity for JAK3. This allows for more targeted and precise studies of the effects of JAK3 inhibition. However, one of the limitations of this compound is its potential toxicity, particularly at high doses. Careful dose-response studies are necessary to ensure that the compound is being used safely and effectively.
Future Directions
There are several future directions for research on 5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide. One area of interest is its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. Additionally, it may have applications in the treatment of other inflammatory conditions such as inflammatory bowel disease. Further studies are also needed to better understand the potential toxicity of this compound and to develop safer and more effective dosing strategies. Finally, there may be potential for the development of new JAK3 inhibitors based on the structure of 5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide, which could have improved specificity and reduced toxicity.
Synthesis Methods
The synthesis of 5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide involves a multi-step process that starts with the reaction of 4-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminopyridine to form the desired product. The final compound is purified by recrystallization from a suitable solvent.
Scientific Research Applications
5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have significant immunosuppressive effects and has been investigated as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. Additionally, it has been studied for its potential use in organ transplantation and the treatment of graft-versus-host disease.
properties
IUPAC Name |
5-[(4-chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-8-6-9(15)2-4-11(8)14(20)18-10-3-5-12(13(16)19)17-7-10/h2-7H,1H3,(H2,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKFIIAWBWDTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)NC2=CN=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-3-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)benzenesulfonamide](/img/structure/B7682707.png)
![2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7682725.png)

![N-(2-adamantyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682740.png)
![2-[[4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682748.png)


![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline](/img/structure/B7682788.png)
![4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide](/img/structure/B7682793.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)
![N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide](/img/structure/B7682803.png)

